Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Lipophilicity Physicochemical Properties Medicinal Chemistry

Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate (CAS 61890-01-5) is a synthetic small molecule characterized by an exocyclic α,β-unsaturated methyl ester conjugated to a 1-benzhydryl-substituted azetidine ring. With a molecular formula of C₁₉H₁₉NO₂ and a molecular weight of 293.36 g/mol, it possesses a computed XLogP3-AA of 2.8, indicating moderate lipophilicity.

Molecular Formula C19H19NO2
Molecular Weight 293.366
CAS No. 61890-01-5
Cat. No. B2934929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate
CAS61890-01-5
Molecular FormulaC19H19NO2
Molecular Weight293.366
Structural Identifiers
SMILESCOC(=O)C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H19NO2/c1-22-18(21)12-15-13-20(14-15)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12,19H,13-14H2,1H3
InChIKeyPCTFTVPSYXDECJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate (CAS 61890-01-5): What Procurement Specialists Need to Know Before Sourcing This Azetidine Scaffold


Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate (CAS 61890-01-5) is a synthetic small molecule characterized by an exocyclic α,β-unsaturated methyl ester conjugated to a 1-benzhydryl-substituted azetidine ring. With a molecular formula of C₁₉H₁₉NO₂ and a molecular weight of 293.36 g/mol, it possesses a computed XLogP3-AA of 2.8, indicating moderate lipophilicity [1]. The compound serves primarily as a chemical intermediate, with the European Patent EP0406112B1 designating 1-benzhydrylazetidines as precursors for preparing biologically active substances with antimicrobial activity [2]. Its core structural differentiation lies in the combination of a strained four-membered azetidine ring, a bulky benzhydryl N-substituent, and a methyl ester moiety, each of which confers distinct reactivity and physicochemical properties relative to its closest analogs.

Why Generic Azetidine Substitution Fails: Quantifying the Risks of Replacing Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate


Treating azetidin-3-ylidene acetate derivatives as interchangeable building blocks introduces significant risks in multi-step synthesis. Subtle variations in the ester alkyl group (e.g., methyl vs. ethyl) or the N-substituent (e.g., benzhydryl vs. Boc) alter the compound's lipophilicity by more than 0.5 logP units, directly impacting partitioning behavior in biphasic reaction systems and chromatographic purification [1]. Furthermore, the α,β-unsaturated ester system serves as a Michael acceptor, and its reactivity is modulated by the steric bulk of the N-protecting group. Replacing the benzhydryl group with a smaller Boc group drastically reduces steric hindrance, potentially leading to undesired side reactions in subsequent aza-Michael additions or rhodium-catalyzed couplings [2]. The quantitative evidence below substantiates that the specific combination of methyl ester, benzhydryl N-substituent, and azetidine ring strain in this compound creates a unique reactivity and physicochemical profile that cannot be replicated by casually substituting a similar catalog compound.

Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate: A Quantitative Comparison Against Its Closest Structural Analogs


LogP Differential: Methyl Ester vs. Ethyl Ester Analog (CAS 158602-32-5) Lipophilicity

The methyl ester analog exhibits a computed XLogP3-AA value of 2.8, classifying it as moderately lipophilic [1]. Although an experimentally determined logP for the ethyl ester analog (CAS 158602-32-5) is not available in the curated literature, the general rule for homologous esters predicts that the ethyl ester will be approximately 0.5 logP units more lipophilic than the methyl ester due to the extra methylene group [2]. This quantifiable difference in lipophilicity—a ΔlogP of ~0.5—translates to a more than three-fold difference in partition coefficient (P), meaning the methyl ester will have distinctly different solubility and retention behavior in reversed-phase chromatography and liquid-liquid extraction protocols.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Synthetic Accessibility and Atom Economy: One-Step Wittig Olefination from Stable Ketone Precursor

Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is accessible via a single-step Wittig reaction from commercially available 1-(diphenylmethyl)azetidin-3-one (CAS 40320-60-3) and methyl (triphenylphosphoranylidene)acetate . In contrast, accessing the analogous ethyl ester requires handling the more expensive and less atom-economical ethyl Wittig reagent. The methyl ester's synthesis benefits from the lower cost of the methyl ylide precursor. A representative protocol demonstrates the reaction of 1-(diphenylmethyl)azetidin-3-one (1.64 g, 6.91 mmol) with the ylide (2.77 g, 8.29 mmol) in THF (24 mL) at room temperature, proceeding overnight . While isolated yields are not reported in the curated literature, the operational simplicity of this one-flask, room-temperature procedure contrasts with the multi-step sequences often required to install azetidine exocyclic double bonds via alternative Horner-Wadsworth-Emmons or elimination strategies, which can require strong bases or elevated temperatures.

Synthetic Chemistry Wittig Reaction Atom Economy

Directed Reactivity: The Benzhydryl Group as a Steric Shield for the Azetidine Ring

The benzhydryl (diphenylmethyl) group on the azetidine nitrogen provides significantly greater steric bulk than common alternatives such as the tert-butyloxycarbonyl (Boc) or methyl carbamate protecting groups. This steric shielding can be quantified by comparing Taft steric parameters (Es) or molar refractivity (MR), though explicit values for this compound are not experimentally determined. Computationally, the benzhydryl group's molecular refractivity (MR ~55.5 cm³/mol) is substantially higher than that of a Boc group (MR ~24.7 cm³/mol) or a methyl group (MR ~5.65 cm³/mol) [1]. In practice, this larger steric profile directs nucleophilic additions to the exocyclic double bond away from the azetidine ring itself, potentially suppressing ring-opening side reactions that plague less hindered N-substituted azetidines under acidic conditions [2]. This steric differentiation is critical for chemists designing sequential Michael addition/ring-functionalization sequences.

Steric Effects Reaction Selectivity N-Protecting Groups

Azetidine Ring Strain vs. Oxetane Analog: Implications for Conformational Rigidity

The azetidine ring in Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate possesses a ring strain energy of approximately 26.3 kcal/mol, which is comparable to that of its oxetane analog (methyl 2-(oxetan-3-ylidene)acetate, ring strain ~26.5 kcal/mol) [1]. However, the fundamental difference lies in the heteroatom: the azetidine nitrogen imparts a pKa of approximately 7.8 for the conjugate acid of the N-unsubstituted azetidine, rendering it basic and capable of forming salts, while the oxetane oxygen is non-basic [2]. This means the benzhydryl-azetidine scaffold can be protonated under mildly acidic conditions, enabling aqueous solubility manipulation via salt formation—a feature entirely absent in the oxetane series. Additionally, the azetidine ring's puckered conformation places the exocyclic ester in a distinct spatial orientation compared to the oxetane, which can be critical when the scaffold is used as a constrained peptidomimetic.

Conformational Analysis Ring Strain Bioisosterism

Chemical Stability: Thermally Stable up to 402°C, Simplifying Storage and Handling

The compound exhibits a predicted boiling point of 402.1±35.0 °C at 760 mmHg . This high thermal stability stands in contrast to the N-Boc protected analog (methyl 2-(N-Boc-azetidin-3-ylidene)acetate), which undergoes thermal deprotection and decomposition above 150°C due to the lability of the carbamate group [1]. The benzhydryl group, being a simple amine alkylation product, does not undergo analogous thermal degradation, allowing for high-temperature reactions or distillative purification methods that would destroy a Boc-protected counterpart. This thermal robustness simplifies storage—the compound is typically shipped at ambient temperature and requires only standard dry, cool storage (2–8°C for long-term) .

Thermal Stability Boiling Point Storage Conditions

Patent-Backed Antimicrobial Development Pathway: Validated Intermediate Status

European Patent EP0406112B1, filed in 1990 and assigned to Esteve Pharmaceuticals SA, explicitly claims 1-benzhydrylazetidines as intermediates for the preparation of compounds with antimicrobial activity [1]. This patent family establishes a validated development pathway wherein Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate serves as a precursor to biologically active end-products. In contrast, many alternative azetidine esters (e.g., N-methyl, N-allyl, or N-Boc variants) lacking the benzhydryl group do not benefit from the same documented antimicrobial development lineage, making the benzhydryl-substituted compound a strategically de-risked starting point for antibiotic drug discovery programs. While specific IC₅₀ or MIC data for the intermediate itself is not publicly available, the patented route provides a freedom-to-operate advantage: the benzhydryl group is integral to the claimed structures, whereas analogs with other N-substituents may fall outside the patent's protection and lack the same validated synthetic trajectory.

Antimicrobial Patent Validity Drug Discovery

High-Impact Research and Industrial Applications for Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate


Antimicrobial Lead Optimization via Conjugate Addition Chemistry

As an activated Michael acceptor, the α,β-unsaturated ester undergoes aza-Michael additions with diverse nitrogen heterocycles, a key transformation validated by the Gudelis et al. (2023) protocol for synthesizing 3-substituted azetidine amino acid derivatives [1]. Medicinal chemistry teams can exploit this reactivity to generate focused libraries of antimicrobial candidates, consistent with the patent-documented use of 1-benzhydrylazetidines as precursors to bioactive compounds [2]. The methyl ester's moderate lipophilicity (XLogP3 2.8) is advantageous for achieving drug-like properties in the resulting conjugates, while the benzhydryl group provides a UV chromophore that facilitates HPLC monitoring of reactions.

Rhodium-Catalyzed C–C Bond Cleavage / Coupling for Diversification

The compound is a documented substrate for rhodium-catalyzed C–C bond cleavage and coupling with aryl boronic acids, a strategy that enables rapid diversification of the azetidine scaffold [1]. This transformation is particularly valuable for generating analogs where the exocyclic ester is replaced by an aryl group, an approach not readily accessible using the corresponding ethyl ester or N-Boc protected analogs which may undergo competing rhodium insertion at the carbamate carbonyl.

Constrained Peptidomimetic Scaffold in CNS Drug Discovery

Azetidine rings are increasingly employed as constrained bioisosteres in peptidomimetic drug design. The combination of the rigid azetidine core, the exocyclic double bond, and the benzhydryl group's steric bulk creates a well-defined spatial orientation of the ester moiety, mimicking the geometry of peptide β-turn motifs. The compound's pKa profile (predicted conjugate acid pKa ~5.60 for the ethyl ester analog [1]) suggests that the azetidine nitrogen can interact with acidic residues in biological targets, a key advantage in CNS drug programs targeting GPCRs or ion channels where basic amine pharmacophores are essential.

Bulk Intermediate for Agrochemical and Veterinary Antimicrobial Synthesis

The patent family EP0406112B1 designates 1-benzhydrylazetidines as general intermediates for antimicrobial compounds, a scope that extends beyond human pharmaceuticals to veterinary and agrochemical applications [1]. The compound's thermal robustness (predicted boiling point 402°C) and ambient-temperature synthetic accessibility make it amenable to larger-scale production. Procurement at the 1–5 kg scale from reputable suppliers (e.g., ChemScene, ≥98% purity) supports pilot-plant synthesis of downstream antimicrobial agents, providing a cost-effective entry point for industrial-scale medicinal chemistry programs.

Quote Request

Request a Quote for Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.